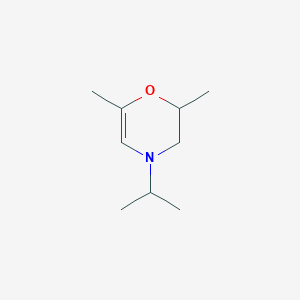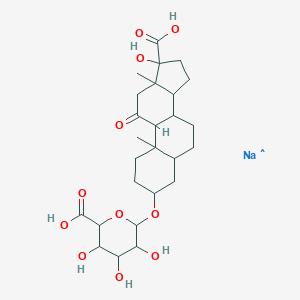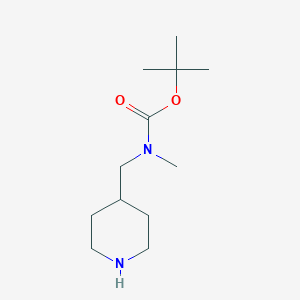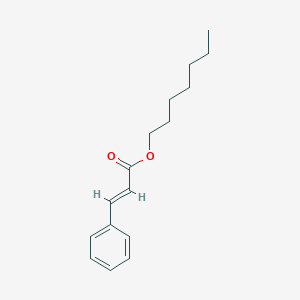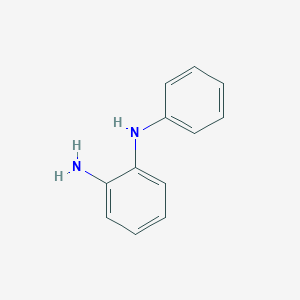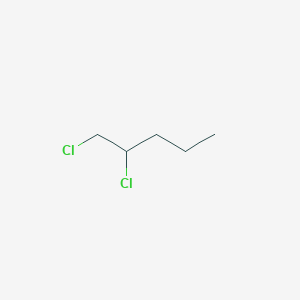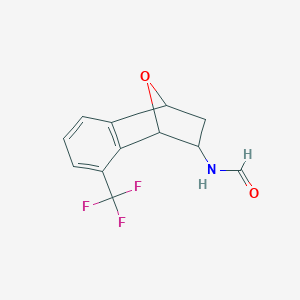
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene (EF-TFMN) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. EF-TFMN is a naphthalene derivative that contains an epoxy group and a formamide group, which makes it a versatile molecule for various chemical reactions and biological activities.
Mechanism Of Action
The mechanism of action of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene is not fully understood, but it is believed to involve the interaction of the epoxy and formamide groups with various biological targets, such as enzymes and receptors. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in the regulation of inflammation and cancer progression. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has also been shown to bind to certain receptors, such as the P2X7 receptor, which is involved in the regulation of immune responses and cell death.
Biochemical And Physiological Effects
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In vitro studies have shown that 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. In vivo studies have shown that 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can reduce tumor growth and metastasis in animal models of cancer, and improve the symptoms of inflammatory diseases, such as arthritis and colitis. However, the exact biochemical and physiological effects of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene in humans are still unknown, and further studies are needed to determine its safety and efficacy.
Advantages And Limitations For Lab Experiments
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene is also relatively easy to synthesize and modify, which makes it a versatile molecule for various chemical reactions and biological assays. However, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene also has some limitations, such as its potential toxicity and lack of specificity for certain targets. 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can also be expensive and time-consuming to synthesize, which may limit its availability for some researchers.
Future Directions
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has great potential for future research and development, and several directions can be pursued to further explore its properties and applications. One direction is to investigate the structure-activity relationship (SAR) of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene and its derivatives, to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene as a drug candidate for various diseases, such as cancer, inflammation, and viral infections. A third direction is to develop new synthetic methods for 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene and its derivatives, to improve their yield, purity, and scalability. Finally, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can be further investigated for its potential applications in material science and environmental science, such as the development of new fluorescent probes and sensors for detection and imaging purposes.
Synthesis Methods
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene can be synthesized through a multi-step process that involves the reaction of 1,4-naphthoquinone with trifluoroacetic anhydride and formamide in the presence of a catalyst. The resulting product is then treated with epichlorohydrin to form the epoxy group, followed by reduction with sodium borohydride to obtain 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene. This synthesis method has been optimized and improved over the years, and various modifications have been made to enhance the yield and purity of 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene.
Scientific Research Applications
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for drug development. In material science, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene has been investigated for its potential use as a fluorescent probe for the detection of heavy metals and other pollutants in water.
properties
CAS RN |
134254-12-9 |
|---|---|
Product Name |
1,4-Epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene |
Molecular Formula |
C12H10F3NO2 |
Molecular Weight |
257.21 g/mol |
IUPAC Name |
N-[6-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)7-3-1-2-6-9-4-8(16-5-17)11(18-9)10(6)7/h1-3,5,8-9,11H,4H2,(H,16,17) |
InChI Key |
QWASTCHYRDYAIO-UHFFFAOYSA-N |
SMILES |
C1C(C2C3=C(C1O2)C=CC=C3C(F)(F)F)NC=O |
Canonical SMILES |
C1C(C2C3=C(C1O2)C=CC=C3C(F)(F)F)NC=O |
synonyms |
1,4-EFTTN 1,4-epoxy-2-formamido-1,2,3,4-tetrahydro-8-trifluoromethylnaphthalene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



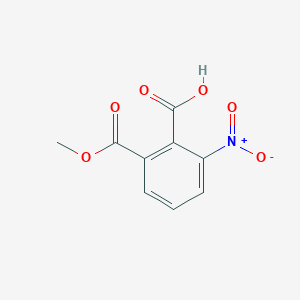
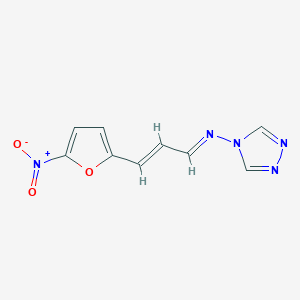
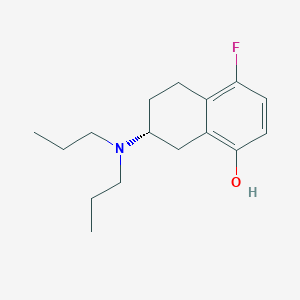
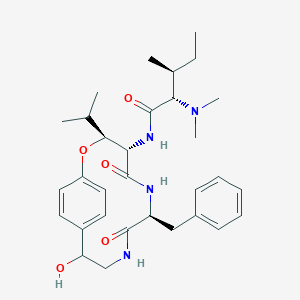
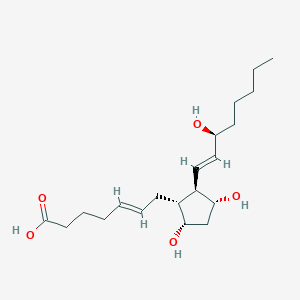
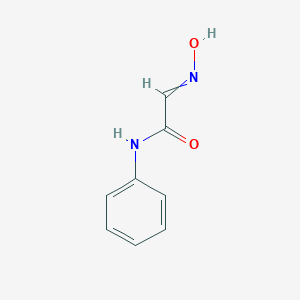
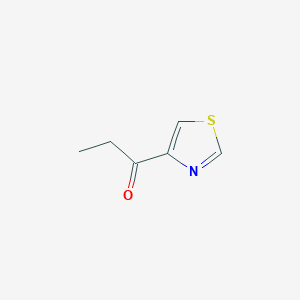
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
